3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole
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Overview
Description
3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the bromophenyl and methylthio groups. One common method involves the reaction of 4-bromobenzyl chloride with sodium thiomethoxide to form 4-bromobenzyl methyl sulfide. This intermediate is then reacted with 4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another triazole derivative with a bromophenyl group, known for its antibacterial activity.
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Compounds with cytotoxic activity against tumor cell lines.
Uniqueness
3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14BrN5S |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C16H14BrN5S/c1-2-9-22-15(14-10-18-7-8-19-14)20-21-16(22)23-11-12-3-5-13(17)6-4-12/h2-8,10H,1,9,11H2 |
InChI Key |
JHJVQVVJWKKVIL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=NC=CN=C3 |
Origin of Product |
United States |
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